8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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Overview
Description
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a useful research compound. Its molecular formula is C10H8Cl2O2 and its molecular weight is 231.07 g/mol. The purity is usually 95%.
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Biological Activity
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS No. 1094253-83-4) is a compound belonging to the benzoxepin family. Its unique structure, characterized by the presence of two chlorine atoms and a tetrahydrobenzoxepin ring, suggests potential biological activities that merit exploration. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8Cl2O2
- Molecular Weight : 231.08 g/mol
- Structure : The compound features a benzoxepin core with dichlorination at positions 8 and 9.
Pharmacological Effects
Research indicates that compounds within the benzoxepin class exhibit various pharmacological activities. Notably:
- CNS Activity : Some derivatives have shown significant effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders .
- Hypotensive Effects : Related compounds have been documented to possess hypotensive properties, indicating that they may influence blood pressure regulation .
Study 1: CNS Activity in Mice
A study investigated the effects of similar benzoxepin derivatives on mice. The results indicated notable CNS activity, with observed alterations in behavior and physiological responses consistent with anxiolytic or sedative effects . Although this study did not focus exclusively on this compound, it provides a framework for understanding its potential effects.
Study 2: Hypotensive Activity
Another investigation into the hypotensive properties of benzoxepins highlighted that certain structural modifications could enhance activity. The findings suggested that the dichloro substitution pattern might influence efficacy in lowering blood pressure . This paves the way for further research into how this compound could be optimized for therapeutic use.
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
8,9-dichloro-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12/h3-4H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQBKYMLYPSYKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=C(C=C2)Cl)Cl)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.